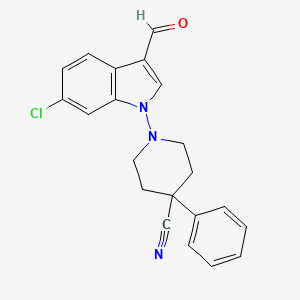
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions The piperidine ring is then synthesized and attached to the indole moiety
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 1-(6-Chloro-3-carboxy-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile.
Reduction: 1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known to engage in various biochemical pathways, potentially influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-methylpiperidine-4-carbonitrile: Similar structure with a methyl group instead of a phenyl group.
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
Uniqueness
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the indole ring, chloro, formyl, phenyl, and carbonitrile groups in a single molecule makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
923295-32-3 |
|---|---|
Molekularformel |
C21H18ClN3O |
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
1-(6-chloro-3-formylindol-1-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C21H18ClN3O/c22-18-6-7-19-16(14-26)13-25(20(19)12-18)24-10-8-21(15-23,9-11-24)17-4-2-1-3-5-17/h1-7,12-14H,8-11H2 |
InChI-Schlüssel |
CBYYQYPSIYMEHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)N3C=C(C4=C3C=C(C=C4)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
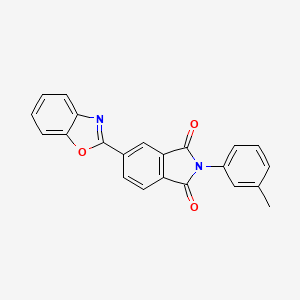
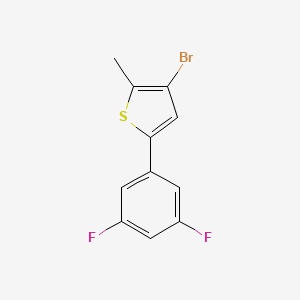
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
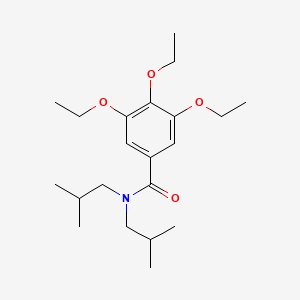

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
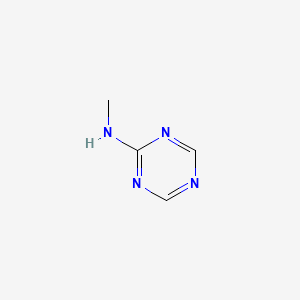
![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
